molecular formula C10H8F4O2 B14050937 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050937
M. Wt: 236.16 g/mol
InChI Key: LKELLLLSEMVBIW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with a 2-fluoro and 3-trifluoromethoxy group on the phenyl ring. Its molecular formula is C₁₀H₈F₄O₂ (molecular weight: 236.17 g/mol).

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O2/c1-6(15)5-7-3-2-4-8(9(7)11)16-10(12,13)14/h2-4H,5H2,1H3

InChI Key

LKELLLLSEMVBIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent patterns:

Compound Name CAS Number Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Features
1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one Not provided 2-F, 3-OCF₃ 236.17 High electron-withdrawing capacity
1-(4-Fluoro-2-nitrophenyl)propan-2-one 39616-99-4 4-F, 2-NO₂ ~209.14* Nitro group enhances reactivity
1-(2-(Trifluoromethyl)phenyl)propan-2-one 21235-67-6 2-CF₃ 202.18 Strong -I effect from CF₃
(E)-1-(5-Bromo-2-hydroxy-3-iodophenyl)-3-(4′-(trifluoromethoxy)phenyl)prop-2-en-1-one Not provided Chalcone backbone with Br, I, OH, 4′-OCF₃ ~509.08* Extended conjugation (chalcone)

*Calculated based on molecular formula.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Groups (EWGs): The 2-F, 3-OCF₃ groups in the target compound create a highly electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. This contrasts with 1-(4-fluoro-2-nitrophenyl)propan-2-one (2-NO₂, 4-F), where the nitro group (-NO₂) imposes stronger deactivation, rendering the ring less reactive toward electrophiles .
  • Synthetic Accessibility:

    • Chalcone derivatives (e.g., compounds in ) are typically synthesized via Claisen-Schmidt condensation, whereas propan-2-one derivatives like the target compound may require Friedel-Crafts acylation or halogenation of precursor ketones. highlights the use of fluorinated alcohols and iodonium salts in analogous syntheses .

Physical Properties and Crystallography

  • Limited data exist for the target compound, but 1-(2-(trifluoromethyl)phenyl)propan-2-one (MW 202.18) has a lower molecular weight due to fewer substituents .
  • Chalcone derivatives (e.g., ) exhibit extended conjugation, resulting in higher melting points (e.g., 65–67°C for a related compound) and crystallographic orthorhombic systems, as seen in 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (V = 2658.2 ų, Z = 8) .

Biological Activity

1-(2-Fluoro-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone notable for its unique structural features, which include a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and influencing receptor interactions.

The molecular formula of this compound is C10H8F4OC_{10}H_{8}F_{4}O, with a molecular weight of 220.16 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Modulation : The compound can interact with various enzymes, affecting their activity. The trifluoromethoxy group enhances the compound's ability to engage in nucleophilic and electrophilic interactions, which can modulate enzyme kinetics.
  • Receptor Binding : Preliminary studies suggest that this compound may influence receptor binding, potentially acting as an agonist or antagonist depending on the target receptor.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity through competitive binding
Receptor InteractionPotential agonistic/antagonistic effects on receptors
CytotoxicityInduces cell death in specific cancer cell lines

Case Studies

  • Cytotoxic Effects : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found to inhibit key enzymes related to cancer metabolism, thus providing a mechanistic insight into its anticancer properties.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins. The trifluoromethoxy group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic regions of target proteins.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar fluorinated compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-oneC10H7BrF4O2Contains bromine; influences reactivity
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-oneC10H7BrF4O2Different fluorine positioning; varied biological activity
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzeneC8H5BrF4OSimpler structure; lacks propanone functionality

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